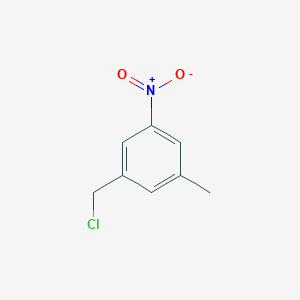
1-(Chloromethyl)-3-methyl-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-3-methyl-5-nitrobenzene is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzene, characterized by the presence of a chloromethyl group, a methyl group, and a nitro group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-methyl-5-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 3-methylbenzyl chloride to introduce the nitro group. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalysts such as zinc chloride to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethyl)-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Major Products:
Substitution: Products such as 1-(Hydroxymethyl)-3-methyl-5-nitrobenzene or 1-(Aminomethyl)-3-methyl-5-nitrobenzene.
Reduction: 1-(Chloromethyl)-3-methyl-5-aminobenzene.
Applications De Recherche Scientifique
1-(Chloromethyl)-3-methyl-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its functional groups.
Medicine: Research into its derivatives for pharmaceutical applications, including potential antimicrobial or anticancer properties.
Industry: Utilized in the production of dyes, agrochemicals, and polymers.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-3-methyl-5-nitrobenzene involves its functional groups:
Chloromethyl Group: Acts as an electrophile in substitution reactions, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.
Nitro Group: Can undergo reduction to form an amino group, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-4-nitrobenzene: Similar structure but lacks the methyl group, leading to different reactivity and applications.
3-Methyl-4-nitrobenzyl chloride: Similar but with the nitro group in a different position, affecting its chemical behavior.
Propriétés
Formule moléculaire |
C8H8ClNO2 |
|---|---|
Poids moléculaire |
185.61 g/mol |
Nom IUPAC |
1-(chloromethyl)-3-methyl-5-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO2/c1-6-2-7(5-9)4-8(3-6)10(11)12/h2-4H,5H2,1H3 |
Clé InChI |
MTALQFYHWVCHEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)[N+](=O)[O-])CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




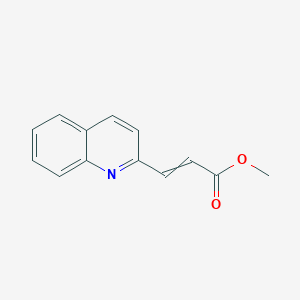
![3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid](/img/structure/B13980806.png)
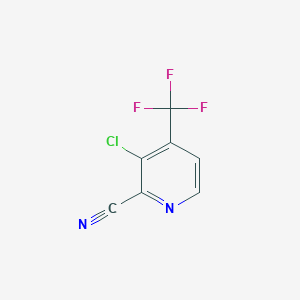

![Ethyl 3-[4-(bromomethyl)phenyl]propanoate](/img/structure/B13980829.png)
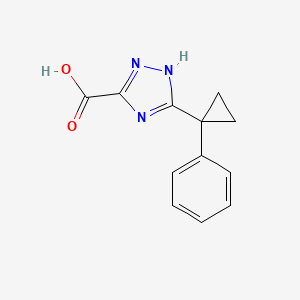

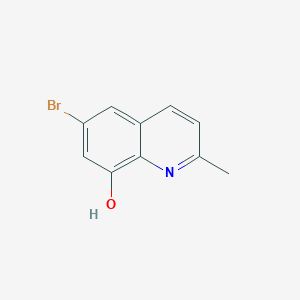
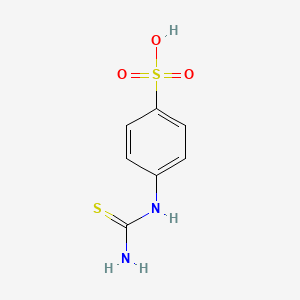

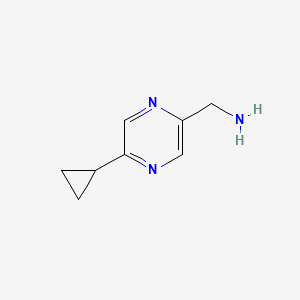
![Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B13980875.png)
